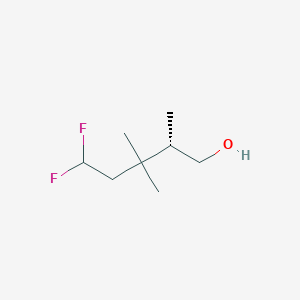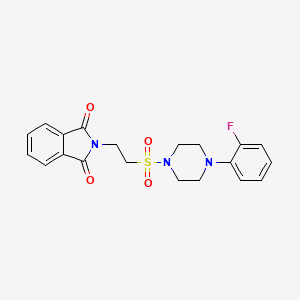
2-(2-((4-(2-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this compound and similar compounds involves several steps, including the use of palladium catalysts and solvents like dimethylformamide (DMF) and dimethylsulfoxide (DMSO) . Weak inorganic bases like potassium phosphate or cesium carbonate seem to be essential for the arylation step .Molecular Structure Analysis
The molecular structure of this compound includes a fluorophenylpiperazine moiety and an isoindoline-1,3-dione moiety . The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on certain enzymes .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. For example, one study synthesized a series of isoindoline-1,3-dione derivatives and evaluated their anti-acetylcholinesterase activity .科学的研究の応用
Luminescent Properties and Electron Transfer
One area of research involving compounds similar to 2-(2-((4-(2-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione is in the study of luminescent properties and photo-induced electron transfer. Piperazine substituted naphthalimide compounds have shown characteristics typical of pH probes, indicating their potential application in fluorescent labeling and sensing technologies (Gan et al., 2003).
Halocyclization Reactions
In the field of organic synthesis, halocyclization reactions of similar compounds have been explored. These reactions involve the formation of various substituted isoindoline-1,3-diones, which can be further converted into different chemical structures, indicating their versatility in synthetic chemistry (Zborovskii et al., 2011).
Anticonvulsant Properties
There has been research into the anticonvulsant properties of piperazine acetamides derived from isoindoline. These studies suggest potential applications in the development of new anticonvulsant drugs, particularly for compounds structurally related to this compound (Kamiński et al., 2011).
Crystal Structures and Antitumor Activity
Arylpiperazine derivatives, which are structurally related, have been synthesized and analyzed for their crystal structures. These studies have indicated potential antitumor activity, making these compounds interesting candidates for further pharmacological research (Zhou et al., 2017).
Environment-Sensitive Fluorescent Ligands
Compounds with a structure similar to the query chemical have been synthesized as environment-sensitive fluorescent ligands, particularly for human 5-HT1A receptors. This application suggests their potential use in biological imaging and receptor studies (Lacivita et al., 2009).
Novel Synthesis Techniques
Research has been conducted on novel synthesis techniques for isothiazolo[5,4-b]quinoline-3,4-diones, which are structurally related to the query compound. Such studies contribute to the development of more efficient and versatile methods in organic synthesis (Chu, 1990).
Hydrogen Bond Patterns in Arylpiperazine Structures
The study of hydrogen bond patterns in arylpiperazine structures, including those similar to the query compound, has been carried out. This research provides valuable insights into the molecular interactions and stability of these compounds, which are important for their potential applications in pharmaceuticals (Karolak‐Wojciechowska et al., 2010).
Herbicidal Activity
Certain derivatives of isoindoline-1,3-diones have been investigated for their herbicidal activity. This research suggests the potential agricultural applications of these compounds, particularly in weed control (Huang et al., 2005).
作用機序
Target of Action
The primary target of 2-(2-((4-(2-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione is the acetylcholinesterase enzyme . Acetylcholinesterase plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission. Inhibition of this enzyme can enhance the duration of action of acetylcholine, which is beneficial in conditions like Alzheimer’s disease .
Mode of Action
This compound interacts with its target, the acetylcholinesterase enzyme, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting acetylcholinesterase, this compound prolongs the action of acetylcholine, enhancing cholinergic neurotransmission. This can have downstream effects on various physiological processes regulated by acetylcholine, including muscle contraction, heart rate, and memory.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of cholinergic neurotransmission . By inhibiting acetylcholinesterase, this compound increases the concentration of acetylcholine in the synaptic cleft, which can lead to enhanced neuronal communication and potential improvements in conditions characterized by decreased cholinergic activity, such as Alzheimer’s disease .
将来の方向性
特性
IUPAC Name |
2-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4S/c21-17-7-3-4-8-18(17)22-9-11-23(12-10-22)29(27,28)14-13-24-19(25)15-5-1-2-6-16(15)20(24)26/h1-8H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDINZCQSIISBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,9-Dimethyl-1,7-bis(2-methylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2578141.png)
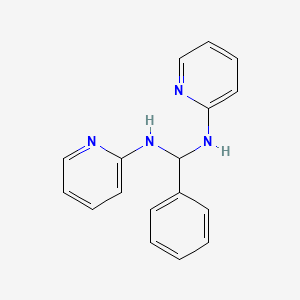

![[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/no-structure.png)
![2-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2578148.png)
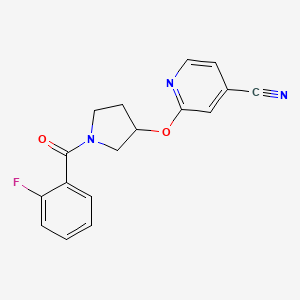
![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2578152.png)
![7-chloro-2-(2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2578154.png)
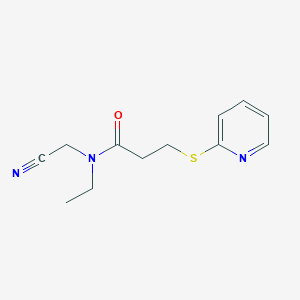
![N-[2-(2-cyanoethylsulfanyl)phenyl]-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2578158.png)

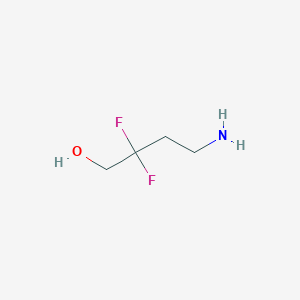
![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2578161.png)
